Zotiraciclib (SB1317) is a synthetic, low molecular weight, orally active, multi-kinase inhibitor. [, ] It exhibits a unique spectrum of kinase activity, primarily targeting cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). [, ] This selectivity makes it a promising candidate for research in hematological malignancies and potentially solid tumors. [, , ]
Zotiraciclib is synthesized via a ring-closing metathesis (RCM) strategy. [, ] The process involves coupling two halves of the molecule to form a diene, which then undergoes RCM using either Grubbs or Zhan catalysts. [, ] Notably, this RCM reaction requires acidic conditions to neutralize the basic center, enabling metathesis. [, ]
Zotiraciclib primarily functions by inhibiting multiple kinases, primarily CDKs (CDK1, 2, 7, and 9), JAK2, and FLT3. [, , ]
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: